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molecular formula C14H9NO2 B074054 5H-Dibenzo[b,e]azepine-6,11-dione CAS No. 1143-50-6

5H-Dibenzo[b,e]azepine-6,11-dione

Cat. No. B074054
M. Wt: 223.23 g/mol
InChI Key: USJALFVAJSYMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834461

Procedure details

Chlorine gas is bubbled into a mixture (partial suspension) of 1.0 g (450 mmol) of 5H-dibenz[b,e]azepine-6,11-dione in 50 ml of glacial acetic acid. The temperature of the mixture rises to 38° C. On standing, as the temperature of the solutions decreases, a white solid precipitates. The mixture is filtered to give 0.40 g of solid (mixture of starting material and product in ratio of 1:8). The filtrate on standing gives 0.10 g of product as crystals, m.p. 289°-293° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[CH:3]1[C:13]2[C:12](=[O:14])[C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[C:9](=[O:19])[NH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1>C(O)(=O)C>[Cl:1][C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9](=[O:19])[C:10]3[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=3[C:12](=[O:14])[C:13]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2NC(C3=C(C(C21)=O)C=CC=C3)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 38° C
CUSTOM
Type
CUSTOM
Details
a white solid precipitates
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(C3=C(C2=O)C=CC=C3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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